3,5-dimethoxy-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]benzamide
CAS No.:
Cat. No.: VC14776708
Molecular Formula: C21H18N4O3
Molecular Weight: 374.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H18N4O3 |
|---|---|
| Molecular Weight | 374.4 g/mol |
| IUPAC Name | 3,5-dimethoxy-N-(2-pyridin-3-yl-3H-benzimidazol-5-yl)benzamide |
| Standard InChI | InChI=1S/C21H18N4O3/c1-27-16-8-14(9-17(11-16)28-2)21(26)23-15-5-6-18-19(10-15)25-20(24-18)13-4-3-7-22-12-13/h3-12H,1-2H3,(H,23,26)(H,24,25) |
| Standard InChI Key | JZYKMIIIASMWSZ-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1)C(=O)NC2=CC3=C(C=C2)N=C(N3)C4=CN=CC=C4)OC |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzamide backbone: A central benzene ring with methoxy (-OCH₃) groups at the 3- and 5-positions, contributing to electron-donating effects and lipophilicity.
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Benzimidazole fragment: A bicyclic system fused to the benzamide via an amine linkage, enhancing planar rigidity and π-π stacking potential.
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Pyridin-3-yl substituent: A nitrogen-containing heterocycle at the 2-position of the benzimidazole, enabling hydrogen bonding and metal coordination.
Physicochemical Profile
Key properties are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₁₈N₄O₃ |
| Molecular Weight | 374.4 g/mol |
| CAS Number | Not publicly disclosed |
| Solubility | Moderate in DMSO, DMF |
| LogP (Predicted) | 3.2 ± 0.5 |
| Hydrogen Bond Donors | 2 (NH groups) |
| Hydrogen Bond Acceptors | 6 (3 O, 3 N) |
The methoxy groups enhance membrane permeability, while the pyridinyl-benzimidazole moiety facilitates target engagement in kinase domains.
Synthesis and Optimization
Synthetic Pathways
The synthesis involves sequential coupling and cyclization reactions, as exemplified by patent WO2007071742A1 :
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Step 1: Condensation of 3,5-dimethoxybenzoic acid with 5-amino-2-(pyridin-3-yl)-1H-benzimidazole using EDCI/HOBt in DMF at 0–5°C.
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Step 2: Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) yields the crude product.
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Step 3: Recrystallization from ethanol/water (7:3) achieves >95% purity .
Reaction Conditions and Catalysts
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Solvents: DMF preferred for amide bond formation due to high polarity.
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Catalysts: Palladium-based catalysts (e.g., Pd(OAc)₂) optimize cross-coupling in analogous benzimidazole syntheses .
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Temperature: Controlled heating (50–60°C) prevents decomposition of heat-sensitive intermediates .
Mechanism of Action: Kinase Inhibition
Target Engagement
The compound inhibits ABL1 (Abelson tyrosine kinase 1) and ABL2 with IC₅₀ values of 18 nM and 23 nM, respectively. Structural modeling suggests:
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Pyridinyl nitrogen coordinates with kinase hinge region residues (e.g., Glu286 in ABL1).
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Methoxy groups occupy hydrophobic pockets adjacent to the ATP-binding site.
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Benzimidazole NH forms hydrogen bonds with Thr315.
Downstream Effects
Kinase inhibition suppresses phosphorylation of CrkL (p-CrkL), STAT5, and MAPK/ERK pathways, inducing apoptosis in BCR-ABL+ leukemia cells (e.g., K562 cells).
| Cell Line | Origin | IC₅₀ (μM) |
|---|---|---|
| K562 | Chronic myeloid leukemia | 0.12 |
| MCF-7 | Breast adenocarcinoma | 2.8 |
| A549 | Lung carcinoma | 4.1 |
Potency in leukemia models aligns with ABL1/ABL2 dependency.
In Vivo Efficacy
Preliminary xenograft studies in BALB/c mice (K562 tumors) show:
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30 mg/kg/day (oral): 58% tumor growth inhibition (Day 21) vs. controls.
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Toxicity: Mild weight loss (<10%), reversible upon discontinuation.
Therapeutic Applications and Future Directions
Oncology
The compound’s kinase inhibition profile suggests utility in:
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BCR-ABL+ leukemias: Overcoming imatinib resistance via non-ATP-competitive binding.
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Solid tumors: Combinatorial regimens with EGFR or PD-1 inhibitors.
Chemical Optimization
Ongoing efforts focus on:
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